2-Nonylphenol

Descripción

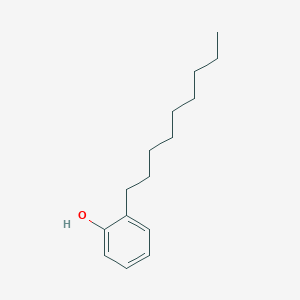

Structure

3D Structure

Propiedades

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Nonylphenol synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of 2-Nonylphenol

Introduction

Nonylphenols (NPs) are a family of organic compounds produced by the alkylation of phenol (B47542) with a nine-carbon tail.[1] They are key precursors in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants such as nonylphenol ethoxylates, which are used in detergents, paints, and plastics.[1] The industrial production of nonylphenol is primarily achieved through the acid-catalyzed alkylation of phenol with a mixture of nonenes.[1][2] This process results in a complex isomeric mixture, as the nonyl group can attach to the phenol ring at different positions (usually the 4- and to a lesser extent, the 2-positions) and can be either branched or linear.[1][3] The most widely produced variant is the branched 4-nonylphenol.[1]

This technical guide provides a comprehensive overview of the core synthesis and purification methods for nonylphenol, with a focus on this compound as a component of the technical mixture. It details experimental protocols, presents quantitative data for process optimization, and illustrates key workflows and chemical pathways.

Synthesis of this compound

The primary industrial route for nonylphenol synthesis is the Friedel-Crafts alkylation of phenol with nonene, which is typically a propylene (B89431) trimer.[3] The reaction is catalyzed by an acid, leading to the electrophilic substitution of a hydrogen atom on the aromatic ring with a nonyl group.[2] While the para-substituted isomer (4-nonylphenol) is generally the major product, ortho-alkylation also occurs, yielding this compound.[1][3]

Key Synthesis Methodologies

Several catalytic systems are employed in industrial settings, each with distinct process parameters and outcomes.

-

Solid Acid Resin Catalysis: This is a common method utilizing ion-exchange resins. It involves a continuous process, often in multiple stages, to control the highly exothermic reaction.[2][4]

-

Alkaline Ionic Liquid Catalysis: A more recent, environmentally friendly approach that uses an alkaline ionic liquid as a catalyst. This method can operate at lower temperatures and offers easier separation of the catalyst from the product.[5]

-

Homogeneous Acid Catalysis: Traditional methods use strong acids like sulfuric acid or boron trifluoride.[5] While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture.

Experimental Protocols for Synthesis

Protocol 1: Continuous Three-Stage Reaction with Resin Catalyst

This protocol is based on a multi-stage fixed-bed reactor system to manage reaction temperature and optimize yield.[4][6]

-

Raw Material Pre-treatment: Remove iron ions from both phenol and nonene raw materials using a deferrization column.[4][6]

-

Preheating: Pre-heat the purified phenol to 115–125 °C.[4][6]

-

Mixing: Thoroughly mix the preheated phenol with nonene at room temperature. The typical weight ratio of phenol to nonene is between 1.8:1 and 2.5:1.[4][6]

-

First-Stage Reaction: Introduce the mixture into the first reactor containing an alkylphenol-dedicated resin catalyst. Maintain a feed temperature of 115–125 °C and simultaneously drip in additional nonene.[4]

-

Second-Stage Reaction: Cool the effluent from the first stage to 95–105 °C before it enters the second reactor, where more nonene is added.[4]

-

Third-Stage Reaction: Further cool the material to 80–85 °C for the third and final reaction stage, again with simultaneous nonene addition.[4]

-

Product Collection: The output from the third reactor is the crude nonylphenol reaction liquid, which then proceeds to purification. A final product purity of up to 98.5% can be achieved after purification.[4][6]

Protocol 2: Synthesis Using an Alkaline Ionic Liquid Catalyst

This batch process offers high conversion and selectivity under milder conditions.[5]

-

Reactor Setup: Add phenol and the alkaline ionic liquid catalyst to a three-neck flask equipped with a stirrer. The mass ratio of phenol to nonene to catalyst should be in the range of 0.5-2.5 : 1 : 0.005-0.03.[5]

-

Heating: Stir and heat the mixture to a reaction temperature of 70–100 °C (a stirring temperature of 45-85 °C is preferred).[5]

-

Nonene Addition: Add nonene dropwise to the heated mixture over a period of 2 to 6 hours.[5]

-

Reaction Completion: After the addition of nonene is complete, continue stirring at a constant temperature for an additional 1 to 3 hours.[5]

-

Catalyst Separation: Cool the mixture to below room temperature, causing the alkaline ionic liquid to solidify.[5]

-

Product Separation: Separate the liquid product from the solidified catalyst. The resulting crude nonylphenol mixture is then ready for purification. This method can achieve a nonene conversion rate of up to 91% and a nonylphenol yield of 87%.[5]

Quantitative Data for Synthesis Processes

| Parameter | Method 1: Resin Catalyst[4] | Method 2: Ionic Liquid[5] | Method 3: Sulfuric Acid[5] |

| Catalyst Type | Alkylphenol Resin | Alkaline Ionic Liquid | Concentrated H₂SO₄ |

| Phenol:Nonene Ratio (w/w) | 1.8:1 to 2.5:1 | 0.5:1 to 2.5:1 | 2:1 (100g:50g) |

| Reaction Temperature | Stage 1: 115-125°CStage 2: 95-105°CStage 3: 80-85°C | 70-100°C (Optimal: 45-85°C) | 120°C |

| Reaction Time | Continuous | 3-9 hours (total) | ~6 hours (total) |

| Nonene Conversion | High (implied) | Up to 91% | 93% |

| Product Yield/Selectivity | Purity up to 98.5% (post-purification) | Yield up to 87% | Selectivity of 90% |

Purification of this compound

The crude product from the alkylation reaction is a mixture containing nonylphenol isomers, unreacted phenol, and byproducts such as dinonylphenol. A multi-step purification process, primarily involving evaporation and distillation under vacuum, is required to obtain high-purity nonylphenol.[4][6][7]

Purification Workflow

Caption: General workflow for nonylphenol synthesis and purification.

Experimental Protocols for Purification

The following protocol describes a comprehensive three-step distillation process to refine crude nonylphenol.[4][6][7]

-

Step 1: Evaporation (Bulk Phenol Removal):

-

Objective: To remove the majority of unreacted phenol from the crude mixture.[6][7]

-

Procedure: Pre-heat the crude nonylphenol liquid to approximately 150 °C.[4] Feed the material into a thin-film evaporator operating at a temperature of 175–185 °C and under a vacuum of -0.08 to -0.09 KPa.[4][6] Phenol and other light components are vaporized and collected from the top, while the thicker, dephenolated crude nonylphenol is collected from the bottom.[4]

-

-

Step 2: Distillation (Trace Phenol Removal):

-

Objective: To remove the remaining traces of phenol to obtain "rough" nonylphenol.[6][7]

-

Procedure: Feed the dephenolated crude into a distillation tower. The process is run under vacuum (0.4–1.0 KPa) with a feed temperature of 70–120 °C.[6][7] The tower top temperature is maintained at 40–85 °C to separate the last of the phenol, while the tower bottom (still) temperature is kept at 170–215 °C.[6][7] The bottom product is rough nonylphenol.

-

-

Step 3: Rectification (Final Product Isolation):

-

Objective: To separate the desired nonylphenol isomers from heavier byproducts like dinonylphenol.[6][7]

-

Procedure: The rough nonylphenol is fed into a rectification tower, also under vacuum (0.4–1.0 KPa).[6][7] The feed temperature is set between 90–130 °C. The refined nonylphenol product is collected from the top of the tower at a temperature of 80–170 °C.[6][7] The heavier components, including dinonylphenol, are removed from the bottom of the still at 180–260 °C.[6][7]

-

Quantitative Data for Purification Processes

| Parameter | Step 1: Evaporation[4][6] | Step 2: Distillation[6][7] | Step 3: Rectification[6][7] |

| Objective | Bulk Phenol Removal | Trace Phenol Removal | Isomer Separation |

| Feed Temperature | ~150°C | 70-120°C | 90-130°C |

| Operating Pressure | -0.08 to -0.09 KPa | 0.4-1.0 KPa | 0.4-1.0 KPa |

| Top Temperature | 175-185°C (Evaporator Temp) | 40-85°C | 80-170°C |

| Bottom Temperature | - | 170-215°C | 180-260°C |

| Reflux Ratio (R) | N/A | 0.5-2.0 | 0.4-2.5 |

| Output (Top) | Recovered Phenol | Trace Phenol | Refined Nonylphenol |

| Output (Bottom) | Dephenolated Crude NP | Rough NP | Dinonylphenol / Heavies |

Isomer Separation and Analysis

Industrially produced nonylphenol is a complex mixture of isomers that are difficult to separate.[1] Advanced analytical techniques are required for their resolution and identification.

-

Gas Chromatography (GC): High-resolution capillary GC can resolve a technical mixture into numerous isomers.[3] For enhanced separation, two-dimensional GC (GCxGC) is employed.[1]

-

Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is the standard for identifying individual isomers within the mixture.[1][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC using a graphitic carbon column has been shown to resolve a technical NP mixture into 12 distinct peaks or groups of isomers.[9]

Logical and Chemical Diagrams

Alkylation of Phenol with Nonene

Caption: Acid-catalyzed alkylation of phenol with nonene.

Purification Logic Flow

Caption: Logical flow of the multi-step nonylphenol purification process.

References

- 1. Nonylphenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 5. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 6. CN101913994A - Method for producing nonyl phenol - Google Patents [patents.google.com]

- 7. Nonyl phenol refining process - Eureka | Patsnap [eureka.patsnap.com]

- 8. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 2-nonylphenol isomers

An In-depth Technical Guide to the Physicochemical Properties of 2-Nonylphenol Isomers

Introduction

Nonylphenols are a group of organic compounds that have been widely used as precursors to nonylphenol ethoxylates, which are non-ionic surfactants. These compounds exist as a complex mixture of isomers, with the position of the nonyl group on the phenol (B47542) ring and the branching of the nonyl group itself leading to a large number of possible structures. This compound, where the nonyl group is attached at the ortho position to the hydroxyl group of the phenol ring, is a significant component of these commercial mixtures. The physicochemical properties of these isomers are crucial for understanding their environmental fate, transport, and biological activity, including their well-documented endocrine-disrupting effects. This guide provides a detailed overview of the core , the experimental protocols for their determination, and their interaction with biological signaling pathways.

Physicochemical Properties of this compound Isomers

The properties of this compound isomers can vary depending on the specific structure of the nonyl chain. The data presented below is for a representative linear this compound isomer.

| Property | Value | Units |

| Molecular Formula | C15H24O | - |

| Molar Mass | 220.35 | g/mol |

| Boiling Point | 290-300 | °C |

| Melting Point | < 20 | °C |

| Vapor Pressure | 0.003 | Pa at 25 °C |

| Water Solubility | 5.2 | mg/L at 20 °C |

| pKa | 10.5 | - |

| Log Kow (Octanol-Water Partition Coefficient) | 4.48 | - |

Experimental Protocols

Determination of Water Solubility

The water solubility of this compound isomers is typically determined using the column elution method. In this method, a solid support in a chromatography column is coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluted water is measured over time until it becomes constant. This constant concentration is taken as the water solubility of the substance. The concentration can be determined using techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or gas chromatography-mass spectrometry (GC-MS).

Determination of pKa

The acid dissociation constant (pKa) of this compound isomers can be determined by potentiometric titration. A known amount of the this compound isomer is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The solution is then titrated with a strong base, such as sodium hydroxide, of a known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the this compound has been neutralized by the base.

Determination of Log Kow

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is experimentally determined using the shake-flask method. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the this compound isomer is then added to this two-phase system. The mixture is shaken vigorously to allow for the partitioning of the isomer between the two phases and then centrifuged to separate the layers. The concentration of the this compound isomer in both the n-octanol and water phases is measured using a suitable analytical technique like HPLC or GC-MS. The Log Kow is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound isomers are known to be xenoestrogens, meaning they can mimic the effects of estrogen in the body. They exert their endocrine-disrupting effects primarily by binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors. This binding can initiate a cascade of cellular events that are normally regulated by endogenous estrogens.

Caption: Estrogen receptor signaling pathway activated by this compound.

Experimental Workflow for Assessing Estrogenic Activity

The estrogenic activity of this compound isomers can be assessed using a variety of in vitro and in vivo assays. A common in vitro workflow involves the use of a reporter gene assay in a cell line that expresses the estrogen receptor.

Caption: Workflow for in vitro assessment of estrogenic activity.

The Environmental Odyssey of 2-Nonylphenol: A Technical Guide to its Fate and Transport

An in-depth examination of the environmental persistence, mobility, and degradation of the endocrine-disrupting compound 2-nonylphenol, prepared for researchers, scientists, and drug development professionals.

This compound (2-NP), a member of the broader nonylphenol isomer group, is a xenobiotic compound primarily formed from the environmental degradation of nonylphenol ethoxylates, widely used as industrial and domestic surfactants.[1][2] Its classification as an endocrine disruptor, capable of mimicking estrogen and interfering with hormonal systems in wildlife and potentially humans, has led to significant scientific and regulatory scrutiny.[1][3] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical environmental processes.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. With a high octanol-water partition coefficient (log K_ow) and low water solubility, 2-NP exhibits a strong tendency to partition from aqueous phases into organic matter.[2][4][5] This hydrophobicity dictates its distribution across various environmental compartments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O | [6][7] |

| Molecular Weight | 220.35 g/mol | [6][8] |

| Appearance | Thick, yellowish liquid | [6] |

| Odor | Slight phenolic | [6] |

| Water Solubility | 4.9 - 6.35 mg/L (pH dependent) | [2][7] |

| log K_ow (Octanol-Water Partition Coefficient) | 3.8 - 4.8 | [2][4][5] |

| pK_a (Dissociation Constant) | 10.7 ± 1.0 | [2][4][5] |

| Vapor Pressure | 4.55 x 10⁻³ Pa | [2] |

| Henry's Law Constant (estimated) | 5.6 x 10⁻⁶ atm-m³/mole | [6] |

Due to its chemical nature, this compound is not expected to persist in the atmosphere, where it is rapidly degraded.[9] However, its low solubility and high affinity for organic matter lead to its accumulation in soil, sediments, and sewage sludge.[1][10] Sediments, in particular, act as a significant environmental sink and long-term reservoir for nonylphenols.[10][11] Concentrations in sediment can be orders of magnitude higher than in the overlying water column.[2]

Environmental Fate: Degradation and Transformation

The persistence of this compound in the environment is primarily determined by its susceptibility to degradation processes, including biodegradation, photodegradation, and oxidation.

Biodegradation

Biodegradation is the principal mechanism for the removal of this compound from the environment.[12][13] A wide array of microorganisms in soil, sediment, and wastewater treatment plants can metabolize this compound under both aerobic and anaerobic conditions.[4][13] The rate of biodegradation is highly variable and depends on several factors, including the specific nonylphenol isomer, microbial community composition, temperature, pH, and the presence of other organic matter.[4][13][14]

Table 2: Biodegradation Half-lives of Nonylphenol in Various Matrices

| Environmental Matrix | Condition | Half-life (t₁/₂) | Reference(s) |

| Soil (China) | Aerobic | 2.03 - 8.66 days | [14] |

| Soil (Florida, USA) | Aerobic | 5.16 - 11.83 days | [14] |

| Sewage Sludge & Sediments | Aerobic | 1.1 - 99.0 days | [4] |

| Agricultural Soil | Aerobic | >90% decrease in 10 days | [12] |

| Zebrafish (whole body) | In vivo | 1.75 - 2.45 days | [15] |

Studies have shown that the structure of the nonylphenol isomer significantly influences its degradation rate, with less branched isomers degrading more readily.[4][14]

Photodegradation

Photodegradation can also contribute to the removal of this compound, particularly in sunlit surface waters and on soil surfaces.[6][16] The process can be enhanced by the presence of photosensitizers such as ferrous ions and hydrogen peroxide.[16]

References

- 1. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Nonylphenol algal bioaccumulation and its effect through the trophic chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aloki.hu [aloki.hu]

- 6. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Nonylphenol - Wikipedia [en.wikipedia.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment [scielo.org.za]

- 11. Nonylphenols in sediments and effluents associated with diverse wastewater outfalls2 | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. ccme.ca [ccme.ca]

- 13. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. [Photodegradation of nonylphenol in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biodegradation Pathways of 2-Nonylphenol in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 2-nonylphenol (NP), a persistent environmental contaminant and known endocrine disruptor. The document summarizes key microbial degradation mechanisms in both soil and aquatic environments under aerobic and anaerobic conditions. It includes quantitative data on degradation kinetics, detailed experimental methodologies from seminal studies, and visual representations of the core biochemical pathways.

Introduction to this compound and its Environmental Fate

This compound is a member of the alkylphenol family and is primarily an environmental degradation product of nonylphenol polyethoxylates (NPEOs), a group of non-ionic surfactants widely used in industrial and domestic applications.[1][2][3][4] Due to its widespread use, NP is frequently detected in various environmental matrices, including water, soil, and sediment.[1][2] Its persistence and lipophilic nature contribute to its bioaccumulation in organisms.[5] The endocrine-disrupting effects of NP, which can mimic the hormone estrogen, have led to significant research into its environmental fate and biodegradation.[6][7][8]

Microbial degradation is the primary mechanism for the removal of NP from the environment.[1][2] This process is influenced by a variety of factors, including the availability of oxygen, temperature, pH, and the presence of other organic matter.[1][2][9][10]

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ several strategies to degrade this compound. The primary pathways involve either the cleavage of the aromatic ring or the modification and removal of the nonyl side chain.

A common pathway for the bacterial degradation of phenolic compounds is the hydroxylation of the aromatic ring followed by ring cleavage.[1][2]

-

Ortho-Cleavage Pathway: The aromatic ring is first monohydroxylated at the ortho position by a multicomponent phenol (B47542) hydroxylase. The resulting catechol derivative is then cleaved by catechol 1,2-dioxygenase.[1][2] Most isolated alkylphenol-degrading bacteria have been found to utilize this pathway for long-chain alkylphenols.[1][2]

-

Meta-Cleavage Pathway: Alternatively, the catechol intermediate can be cleaved by catechol 2,3-dioxygenase, initiating the meta-cleavage pathway.[1][2] Studies of natural water microcosms have shown an increase in the copy number of catechol 2,3-dioxygenase genes during NP degradation, suggesting the involvement of this pathway.[1][2]

A unique pathway observed in Sphingomonas species involves an ipso-substitution mechanism.[1][6][7][8] In this pathway, the initial enzymatic attack occurs at the carbon atom of the aromatic ring that is bonded to the nonyl group (ipso-position). This leads to the hydroxylation at the ipso-position, forming a dienone intermediate and subsequent removal of the alkyl chain.[1]

Fungi employ different mechanisms for NP degradation, often involving extracellular oxidative enzymes.[6][7] The degradation of long-chain branched alkylphenols by fungi preferentially proceeds through alkyl chain oxidation and the formation of phenolic polymers.[6][7]

References

- 1. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradation of Polyethoxylated Nonylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial degradation of nonylphenol and other alkylphenols--our evolving view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]

- 9. Anaerobic degradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Effects of 2-Nonylphenol on Aquatic Organisms

Introduction

Nonylphenols (NPs) are a group of organic compounds classified as alkylphenols, which are primarily produced from the alkylation of phenol.[1] They are widely used in the manufacturing of nonylphenol ethoxylates (NPEs), which serve as non-ionic surfactants in a vast array of industrial and consumer products, including detergents, paints, pesticides, and plastics.[1][2][3] The degradation of NPEs in wastewater treatment plants and the environment is a major source of nonylphenol release into aquatic ecosystems.[1][4] Due to its chemical properties, such as low water solubility and high hydrophobicity, nonylphenol tends to persist and accumulate in environmental compartments with high organic content, like sewage sludge and river sediments.[1][5][6][7]

Recognized as a significant environmental contaminant, nonylphenol is classified as an endocrine-disrupting chemical (EDC) capable of interfering with the hormonal systems of aquatic organisms.[1][8] Its ability to mimic the natural hormone estrogen (a xenoestrogenic effect) can lead to a variety of adverse physiological and reproductive outcomes in fish, invertebrates, and other aquatic life, making it a subject of extensive research and regulatory concern.[2][5] This guide provides an in-depth technical overview of the toxicological effects of 2-nonylphenol, presenting quantitative toxicity data, detailing common experimental protocols, and illustrating key mechanisms of action.

Quantitative Toxicity Data

The toxicity of nonylphenol to aquatic organisms varies widely depending on the species, exposure duration, and the specific endpoint measured (e.g., mortality, growth, reproduction). The following tables summarize acute and chronic toxicity data for a range of freshwater and marine organisms.

Table 1: Acute and Chronic Toxicity of Nonylphenol to Freshwater Fish

| Species | Endpoint | Exposure Duration | Concentration (µg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | 96-h LC50 | 96 hours | 128 - 360 | [9][10] |

| Pimephales promelas (Fathead Minnow) | Chronic Value | 33 days (survival) | 7.4 | [11] |

| Pimephales promelas (Fathead Minnow) | Chronic LOEC | - | 10.18 | [12] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 96 hours | 221 | [9] |

| Oncorhynchus mykiss (Rainbow Trout) | 91-d LOEC | 91 days | 10.3 | [9] |

| Lepomis macrochirus (Bluegill) | 96-h LC50 | 96 hours | 209 | [9][10] |

| Unspecified | 96-h LC50 | 96 hours | 4600 | |

| Oreochromis niloticus (Nile Tilapia) | Sublethal Effects | 7 days | 500 | [3] |

Table 2: Acute and Chronic Toxicity of Nonylphenol to Freshwater Invertebrates

| Species | Phylum | Endpoint | Exposure Duration | Concentration (µg/L) | Reference |

| Hyalella azteca | Arthropoda | 96-h LC50 | 96 hours | 20.7 - 170 | [9][12] |

| Ceriodaphnia cornuta | Arthropoda | 48-h LC50 | 48 hours | 20 | [13] |

| Daphnia magna | Arthropoda | 48-h EC50 | 48 hours | 84.8 - 190 | [9][10] |

| Daphnia magna | Arthropoda | 21-d NOEC (Reproduction) | 21 days | 24 | |

| Daphnia magna | Arthropoda | 21-d NOEC (Growth) | 21 days | 39 | |

| Daphnia magna | Arthropoda | 21-d Chronic Value | 21 days | 157.9 | [12] |

| Chironomus tentans | Arthropoda | 14-d EC50 (Growth) | 14 days | 95 | [14] |

| Chironomus tentans | Arthropoda | 14-d LC50 | 14 days | 119 | [9][14] |

| Lumbriculus variegatus | Annelida | 96-h LC50 | 96 hours | 342 | [9] |

| Dugesia japonica | Platyhelminthes | 48-h LC50 | 48 hours | 508 | [13] |

| Physella virgata | Mollusca | 96-h LC50 | 96 hours | 774 | [9][12] |

Table 3: Acute and Chronic Toxicity of Nonylphenol to Marine Organisms

| Species | Group | Endpoint | Exposure Duration | Concentration (µg/L) | Reference |

| Pleuronectes americanus (Winter Flounder) | Fish | 96-h LC50 | 96 hours | 17 | [9][10] |

| Menidia beryllina (Inland Silverside) | Fish | 96-h LC50 | 96 hours | 70 | [9] |

| Cyprinodon variegatus (Sheepshead Minnow) | Fish | 96-h LC50 | 96 hours | 142 - 310 | [9][10] |

| Pagrus major (Red Seabream) | Fish | 60-d Sublethal Effects | 60 days | 1 - 50 | [15] |

| Sebastes schlegelii (Black Rockfish) | Fish | 60-d Sublethal Effects | 60 days | 1 - 50 | [15] |

| Americamysis bahia (Mysid Shrimp) | Invertebrate | 96-h LC50 | 96 hours | 43 - 60.6 | [9] |

| Americamysis bahia (Mysid Shrimp) | 28-d LOEC (Growth) | 28 days | 6.7 | [9] | |

| Americamysis bahia (Mysid Shrimp) | 28-d LOEC (Reproduction) | 28 days | 9.1 | [9] |

Table 4: Toxicity of Nonylphenol to Aquatic Plants and Algae

| Species | Group | Endpoint | Exposure Duration | Concentration (µg/L) | Reference |

| Selenastrum capricornutum | Freshwater Algae | 96-h EC50 (Growth) | 96 hours | 410 | [9] |

| Selenastrum capricornutum | Freshwater Algae | 96-h LOEC (Growth) | 96 hours | 190 | [9] |

| Skeletonema costatum | Marine Diatom | Final Plant Value | - | 27 | [14] |

Mechanisms of Toxic Action

Nonylphenol exerts its toxicity through several mechanisms, with endocrine disruption being the most widely studied.

Endocrine Disruption

The primary mechanism of endocrine disruption by nonylphenol is its action as a xenoestrogen. It mimics the natural hormone 17β-estradiol (E2) by binding to estrogen receptors (ERs) in target cells. This binding can trigger a cascade of events normally initiated by E2, leading to inappropriate gene expression and physiological responses.[9] Key effects include:

-

Vitellogenin (VTG) Induction : VTG is a female-specific egg yolk precursor protein produced in the liver of female fish under the control of estrogen. The presence of VTG in male or juvenile fish is a widely accepted biomarker for exposure to estrogenic compounds.[15] Studies have shown that exposure to nonylphenol significantly induces VTG production in male fish.[15]

-

Altered Steroidogenesis : Nonylphenol can disrupt the normal production of sex hormones. Long-term exposure has been shown to significantly lower plasma levels of 17β-estradiol (E2) and 11-ketotestosterone (B164220) (11-KT), the primary female and male sex hormones in fish, respectively.[15]

-

Reproductive and Developmental Effects : Interference with the endocrine system can lead to reduced fertility, altered sex ratios, decreased hatching rates, and the development of intersex characteristics (e.g., testicular oocytes) in fish.[5][8] It can also lead to a decreased gonadosomatic index (GSI) and an increased hepatosomatic index (HSI).[15][16]

References

- 1. connectjournals.com [connectjournals.com]

- 2. gaiavisions.org [gaiavisions.org]

- 3. Effect of acute exposure to nonylphenol on biochemical, hormonal, and hematological parameters and muscle tissues residues of Nile tilapia; Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative toxicity and bioconcentration of nonylphenol in freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonylphenols in sediments and effluents associated with diverse wastewater outfalls2 | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. [PDF] NONYLPHENOL : ITS TOXIC EFFECTS ON AQUATIC ORGANISMS | Semantic Scholar [semanticscholar.org]

- 9. ccme.ca [ccme.ca]

- 10. epa.gov [epa.gov]

- 11. p2infohouse.org [p2infohouse.org]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Long-term exposure to waterborne nonylphenol alters reproductive physiological parameters in economically important marine fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biochemjournal.com [biochemjournal.com]

An In-Depth Technical Guide to the Estrogenic Potential of 2-Nonylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogenic potential of various 2-nonylphenol (2-NP) isomers. Technical nonylphenol is a complex mixture of para-substituted isomers, and it is crucial to understand the estrogenic activity of individual isomers to accurately assess their biological and environmental impact.[1][2] This document summarizes quantitative data on estrogenic activity, details key experimental protocols for its assessment, and illustrates the underlying signaling pathways.

Quantitative Assessment of Estrogenic Potential

The estrogenic activity of this compound isomers is primarily evaluated through in vitro assays that measure their ability to bind to the estrogen receptor (ER) and elicit a biological response. The potency of these isomers can vary significantly based on the specific chemical structure.

Estrogen Receptor Binding Affinity

The binding affinity of 2-NP isomers to the human estrogen receptor alpha (hERα) has been determined using competitive binding assays. While there are no significant differences in the binding affinities among many of the tested isomers, they all exhibit a lower affinity compared to the natural ligand, 17β-estradiol (E2).[3]

Table 1: Estrogen Receptor α (ERα) Binding Affinity of Selected this compound Isomers

| Isomer | IC50 (M) | Relative Binding Affinity (E2 = 1) | Reference |

| p353-NP | 2.1 - 8.1 x 10⁻⁶ | 2.6 - 6.7 x 10⁻³ | [3] |

| p-NP (technical mixture) | 2.1 - 8.1 x 10⁻⁶ | 2.6 - 6.7 x 10⁻³ | [3] |

| 4-Nonylphenol (B119669) | 7.49 x 10⁻⁶ | Not Reported | [4] |

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits 50% of the binding of a radiolabeled ligand to the receptor.

In Vitro Estrogenic Activity

The estrogenic activity of 2-NP isomers has been quantified using various cell-based assays, including the MVLN cell assay, the E-screen assay, and the Yeast Estrogen Screen (YES) assay. These assays measure the ability of a compound to induce a response in cells that are sensitive to estrogens. The results demonstrate that the estrogenic potency of 2-NP isomers is highly dependent on their specific structure.

Table 2: Estrogenic Activity of Selected this compound Isomers in Different In Vitro Assays

| Isomer | Assay | EC50 (M) | Relative Potency (E2 = 1) | Reference |

| p353-NP | MVLN | - | Similar to technical NP mixture | [1] |

| p22-NP | MVLN | Weak agonist | Near detection limit | [1] |

| p262-NP | MVLN | Weak agonist | Near detection limit | [1] |

| 4n-NP | MVLN | Weak agonist | Near detection limit | [1] |

| p262-NP | E-screen | Measurable activity | - | [1] |

| 4n-NP | E-screen | Measurable activity | - | [1] |

| NP-I (4-(1,1-dimethyl-2-ethylpentyl)phenol) | YES | - | 3 times greater than commercial NP | [5] |

| 4-(1,1,4-trimethyl-hexyl)-phenol | YES | - | 1/10000 that of E2 |

EC50 (Effective Concentration 50) is the concentration of a substance that produces 50% of the maximum possible response.

Some isomers have also been shown to exhibit anti-estrogenic or partial agonist/antagonist activity. For instance, in the MVLN cell assay, some isomers inhibited the estrogenic response when co-incubated with 17β-estradiol.[3]

Key Experimental Protocols

Accurate assessment of estrogenic potential relies on standardized and well-defined experimental protocols. This section provides detailed methodologies for two key assays: the Yeast Estrogen Screen (YES) and the Estrogen Receptor (ER) Competitive Binding Assay.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro bioassay to detect estrogenic activity of compounds. It utilizes genetically modified yeast cells (e.g., Saccharomyces cerevisiae) that contain the human estrogen receptor gene and a reporter gene (e.g., lacZ) which, upon activation, leads to a measurable color change.[6]

Protocol:

-

Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable medium until it reaches a specific optical density (e.g., A620 nm = 1.0).[7]

-

Assay Medium Preparation: A fresh growth medium is prepared containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG). The yeast culture is then added to this medium.[7]

-

Plate Preparation: Test compounds and a positive control (17β-estradiol) are serially diluted in a suitable solvent (e.g., ethanol) and aliquots are transferred to a 96-well microtiter plate. The solvent is allowed to evaporate.

-

Incubation: The yeast-containing assay medium is added to each well of the microtiter plate. The plate is then incubated at a controlled temperature (e.g., 34°C) for a specified period (e.g., 48-52 hours).[7]

-

Measurement: The absorbance of each well is measured using a microplate reader at a wavelength appropriate for the chromogenic substrate used. The color change is proportional to the estrogenic activity of the compound.[7]

-

Data Analysis: The results are typically expressed as EC50 values, which are calculated from the dose-response curves.

Yeast Estrogen Screen (YES) Assay Workflow

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Protocol:

-

Cytosol Preparation: Uterine cytosol containing the estrogen receptor is prepared from ovariectomized female rats. The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction.[8]

-

Assay Setup: The assay is performed in tubes containing the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).

-

Incubation: The tubes are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: A method such as hydroxylapatite (HAP) slurry is used to separate the receptor-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 value for the test compound is determined.[8]

Estrogen Receptor Competitive Binding Assay Workflow

Signaling Pathways of Estrogenic Activity

The estrogenic effects of this compound isomers are mediated through their interaction with the estrogen receptor, which can trigger both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the estrogenic compound to the estrogen receptor in the cytoplasm or nucleus. This ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Genomic Estrogen Signaling Pathway

Non-Genomic Signaling Pathway

In addition to the genomic pathway, estrogenic compounds can also elicit rapid, non-genomic effects. These are initiated by the binding of the compound to a subpopulation of estrogen receptors located at the cell membrane. This binding can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to rapid cellular responses that do not require gene transcription.

Non-Genomic Estrogen Signaling Pathway

Conclusion

The estrogenic potential of this compound is a complex issue, with significant variations observed among its different isomers. This guide highlights the importance of isomer-specific analysis in understanding the endocrine-disrupting effects of this class of compounds. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development, enabling a more accurate assessment of the risks associated with this compound exposure. Further research is warranted to fully characterize the estrogenic and potential anti-estrogenic activities of all 2-NP isomers and to elucidate the precise molecular mechanisms underlying their biological effects.

References

- 1. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Nonylphenol isomers differ in estrogenic activity. | Semantic Scholar [semanticscholar.org]

- 3. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 7. ftb.com.hr [ftb.com.hr]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Ubiquitous Environmental Contaminant: A Technical Guide to the Occurrence of Nonylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonylphenols (NPs) are a group of organic compounds that have garnered significant scientific attention due to their widespread presence in the environment and their classification as endocrine-disrupting chemicals. While industrial synthesis and the subsequent degradation of nonylphenol ethoxylates (NPEs) are the primary sources of environmental nonylphenol, reports of its natural occurrence are exceedingly rare. This technical guide provides a comprehensive overview of the environmental occurrence of nonylphenol, detailing its detection in various environmental matrices, the analytical methods employed for its quantification, and its known interactions with cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in environmental science and drug development.

Environmental Occurrence and Concentrations

The presence of nonylphenol in the environment is predominantly linked to anthropogenic activities.[1][2] NPEs, used extensively as non-ionic surfactants in industrial processes and consumer products, biodegrade into the more persistent and toxic nonylphenol.[2][3][4] Consequently, nonylphenol is frequently detected in various environmental compartments.

Water and Sediment

Nonylphenol is a common contaminant in aquatic environments, with concentrations varying significantly depending on the proximity to industrial and municipal wastewater discharges.[3][5] Due to its low water solubility and high hydrophobicity, nonylphenol tends to accumulate in sediment, which acts as a long-term reservoir for this contaminant.[1][2][5][6]

Table 1: Concentration of Nonylphenol in Water and Sediment

| Environmental Matrix | Location | Concentration Range | Reference |

| River Water | Various | 4.1 µg/L | [1][2][6] |

| River Water | United States (30 river reaches) | 0.20 - 0.64 µg/L | [7] |

| Great Lakes | Water | 0.01 - 0.92 µg/L | [7] |

| Groundwater | Europe (23 countries) | Up to 3.8 µg/L | [3] |

| Drinking Water | Spain | 85 ng/L | [6] |

| Drinking Water | Germany | 15 ng/L | [6] |

| Drinking Water | Wuhan, China (Urban Source) | 82.1 - 98.9 ng/L | [8] |

| Drinking Water | Wuhan, China (Rural Source) | 10.0 - 11.9 ng/L | [8] |

| Tap Water | Wuhan, China (Urban) | 4.0 - 6.0 ng/L | [8] |

| Tap Water | Wuhan, China (Rural) | 41.7 - 47.8 ng/L | [8] |

| River Sediment | Various | Up to 1 mg/kg | [1][2][6] |

| River Sediment | United States (30 river reaches) | 10 - 2,960 µg/kg | [7] |

| Great Lakes | Sediment | 0.17 - 72 µg/g (dry weight) | [7] |

Soil and Biota

Contaminated sewage sludge, often used as an agricultural fertilizer, is a significant source of nonylphenol in soil.[6] Its persistence in soil is dependent on factors such as oxygen availability.[6] Due to its lipophilic nature, nonylphenol can bioaccumulate in organisms, with concentrations in aquatic life and birds reported to be 10 to 1,000 times greater than in the surrounding environment.[6]

Table 2: Concentration of Nonylphenol in Soil and Biota

| Environmental Matrix | Organism/Location | Concentration Range | Reference |

| Fish | - | Up to 110 µg/kg | [1] |

| Fish Tissue | Kalamazoo River, USA | 3.3 - 29.1 µg/kg | [7] |

| Human Breast Milk | Italian women | 32 ng/mL | [6] |

| Food | Taiwan | 5.8 - 235.8 µg/kg | [6] |

| Human Urine | Wuhan, China (Urban) | Geometric Mean: 0.19 ng/mL | [8] |

| Human Urine | Wuhan, China (Rural) | Geometric Mean: 0.27 ng/mL | [8] |

Experimental Protocols for Detection and Quantification

The accurate determination of nonylphenol concentrations in environmental samples is crucial for assessing its environmental fate and potential risks. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common separation methods, often coupled with mass spectrometry (MS) for detection.[9]

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

Solid Phase Extraction is a widely used technique for the pre-concentration and purification of nonylphenol from water samples.

Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified water through it.[10]

-

Sample Loading: Spike the water sample with a labeled surrogate standard and load it onto the conditioned SPE cartridge at a flow rate of 2-5 mL per minute.[10]

-

Washing: Wash the sorbent bed with a methanol/water solution to remove interferences.[10]

-

Drying: Dry the cartridge under a full vacuum until the sorbent is visibly dry and free-flowing.[10]

-

Elution: Elute the retained nonylphenol by percolating a methanol/dichloromethane solution through the cartridge. Allow the elution solution to soak the sorbent for 1 minute before completing the percolation.[10]

-

Internal Standard Addition: Add a labeled internal standard to the eluate before instrumental analysis.[10]

Sample Preparation: Ultrasonic-Assisted Extraction for Solid Samples (Soil, Sediment)

This method is suitable for extracting nonylphenol from solid environmental matrices.[11]

Protocol:

-

Sample Preparation: Place 2 grams of the solid sample into a small glass column.[11]

-

Extraction: Perform ultrasonic-assisted extraction at 45°C in two consecutive 15-minute steps using a mixture of water and methanol (30:70 v/v).[11]

-

Enrichment: Collect the extracts and load them onto a 500 mg C18 SPE cartridge.[11]

-

Elution: Elute the analytes with 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[11]

-

Concentration and Reconstitution: Evaporate the sample extracts under a nitrogen stream and redissolve the residue in 500 µL of a water/acetonitrile mixture (50:50 v/v).[11]

-

Filtration: Pass the reconstituted sample through a 0.45 µm nylon filter before analysis.[11]

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of nonylphenol.[10][12]

Typical Parameters:

-

Chromatography: Reversed-phase C18 column.[12]

-

Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.6) and acetonitrile.[12]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.[10][12]

-

Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of nonylphenol.[10][12]

Visualizing Pathways and Workflows

Anthropogenic Formation Pathway of Nonylphenol

The primary route for the introduction of nonylphenol into the environment is through the degradation of nonylphenol ethoxylates.

References

- 1. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment [scielo.org.za]

- 6. Nonylphenol - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. d-nb.info [d-nb.info]

- 9. scielo.br [scielo.br]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

2-Nonylphenol's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 2-nonylphenol and estrogen receptors (ERs). It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways. This compound, a prevalent environmental contaminant, is recognized as a xenoestrogen, a foreign chemical that mimics the effects of endogenous estrogen. Its ability to interact with estrogen receptors raises concerns about its potential as an endocrine disruptor. This document delves into the specifics of this interaction, presenting a consolidated view of current scientific understanding.

Quantitative Data Summary

The estrogenic activity of this compound has been quantified in various in vitro assays. The following tables summarize key data points, including binding affinities (Ki), and effective concentrations (EC50) for receptor activation and cell proliferation. These values are compared with the endogenous ligand 17β-estradiol and other relevant compounds.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Receptor | Assay System | Ki (μM) | Reference |

| 4-Nonylphenol | Estrogen Receptor | Rat Uterine Cytosol | 0.05 - 65 | |

| 4-tert-Octylphenol | Estrogen Receptor | Rat Uterine Cytosol | 0.05 - 65 | |

| 17β-Estradiol | Estrogen Receptor | Rat Uterine Cytosol | 0.0004 | |

| Ethynyl Estradiol (B170435) | Estrogen Receptor | Rat Uterine Cytosol | 0.0004 | |

| Bisphenol A | Estrogen Receptor | Not Specified | Not Specified |

Table 2: In Vitro Estrogenic Activity

| Compound | Assay | Cell Line | Endpoint | EC50 (μM) | Reference |

| Nonylphenol | Reporter Gene Assay | SH-SY5Y | ERα Transcriptional Activity | 0.58 ± 0.25 | |

| Bisphenol A | Reporter Gene Assay | SH-SY5Y | ERα Transcriptional Activity | 0.43 ± 0.11 |

Key Experimental Protocols

Understanding the methodologies used to generate the above data is crucial for interpretation and replication. This section provides detailed protocols for the key experiments cited.

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to 17β-estradiol.

1. Preparation of Rat Uterine Cytosol:

-

Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.

-

The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol containing the estrogen receptors.

2. Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol ([3H]-E2), typically 0.5-1.0 nM, is incubated with the uterine cytosol (50-100 µg protein per tube).

-

Increasing concentrations of the unlabeled test chemical (e.g., this compound) are added to compete with the [3H]-E2 for binding to the ER.

-

The total assay volume is typically 0.5 mL.

-

After an incubation period (e.g., overnight at 4°C), the bound and free radioligand are separated using a hydroxylapatite (HAP) slurry.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

3. Data Analysis:

-

A competitive binding curve is generated by plotting the percentage of total [3H]-E2 binding against the log concentration of the competitor.

-

The IC50 value, the concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding, is determined from this curve.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive.

1. Cell Culture and Maintenance:

-

MCF-7 cells are routinely cultured in RPMI 1640 medium with phenol (B47542) red.

-

Prior to the assay, cells are grown in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least two days to deplete endogenous estrogens.

2. Proliferation Assay:

-

Cells are seeded into 96-well plates at a low density (e.g., 400 cells per well) in the hormone-free medium.

-

After a 3-day adaptation period in hormone-free medium, the cells are treated with various concentrations of the test chemical.

-

The cells are incubated for a period of 6 days, with daily media changes.

3. Measurement of Cell Proliferation:

-

Cell proliferation can be quantified using various methods, such as:

-

Direct cell counting using a hemocytometer after trypsinization.

-

DNA quantification using fluorescent dyes like SYBR Green.

-

Metabolic assays like the MTS assay, which measures mitochondrial activity.

-

Incorporation of labeled nucleotides (e.g., BrdU or EdU) into newly synthesized DNA.

-

4. Data Analysis:

-

The proliferative effect is calculated as the ratio of the cell number in treated wells to that in control (vehicle-treated) wells.

-

An EC50 value, the concentration of the test chemical that induces a half-maximal proliferative response, is determined.

Yeast Two-Hybrid Assay

This assay is used to investigate protein-protein interactions, in this case, the ligand-dependent dimerization of the estrogen receptor.

1. Yeast Strain and Plasmids:

-

A yeast strain (e.g., Saccharomyces cerevisiae Y190) carrying a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a GAL4-responsive promoter is used.

-

Two expression plasmids are introduced into the yeast:

-

One encoding the GAL4 DNA-binding domain (DBD) fused to the human estrogen receptor (GAL4-DBD-hER).

-

Another encoding the GAL4 activation domain (AD) fused to the human estrogen receptor (GAL4-AD-hER).

-

2. Interaction Assay:

-

Yeast cells co-transformed with both plasmids are grown in a selection medium.

-

The cells are then incubated with the test chemical.

-

If the test chemical induces ER dimerization, the GAL4-DBD and GAL4-AD are brought into proximity, reconstituting a functional GAL4 transcription factor.

-

This functional transcription factor then activates the expression of the reporter gene.

3. Measurement of Reporter Gene Activity:

-

The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric assay with a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).

4. Data Analysis:

-

The level of reporter gene activity is indicative of the extent of ER dimerization induced by the test chemical.

Signaling Pathways and Molecular Interactions

This compound can elicit estrogenic effects through both classical and non-classical signaling pathways.

Classical Estrogen Receptor Signaling

In the classical pathway, this compound binds to intracellular estrogen receptors (ERα and ERβ). This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to changes in the expression of genes involved in cell proliferation and differentiation, such as cyclin D1.

Figure 1: Classical Estrogen Receptor Signaling Pathway Activated by this compound.

Non-Classical Estrogen Receptor Signaling

This compound can also activate rapid, non-genomic signaling pathways, often through the G protein-coupled estrogen receptor (GPER), also known as GPR30. Binding of this compound to GPER can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation can, in turn, lead to the upregulation of transcription factors like c-fos, which are involved in cell growth and proliferation.

Figure 2: Non-Classical GPER-Mediated Signaling by this compound.

Experimental Workflow and Logical Framework

The identification and characterization of this compound as an endocrine disruptor follows a logical progression of experimental investigation.

Figure 3: Logical Framework for Identifying this compound as an Endocrine Disruptor.

This guide has synthesized key data and methodologies to provide a detailed technical overview of the interaction between this compound and estrogen receptors. The provided information is intended to be a valuable resource for the scientific community in furthering our understanding of endocrine-disrupting chemicals and their potential impacts.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Nonylphenol in Water Samples

Introduction

Nonylphenols, including 2-nonylphenol, are synthetic organic compounds widely used in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants such as nonylphenol ethoxylates. Due to their widespread use, they are frequently detected in aquatic environments. This compound is a known endocrine disruptor, capable of mimicking the effects of estrogen, which raises concerns about its potential impact on aquatic life and human health.[1] Consequently, sensitive and reliable analytical methods for the detection and quantification of this compound in water samples are crucial for environmental monitoring and risk assessment.

This document provides detailed application notes and protocols for the analysis of this compound in various water matrices, including freshwater, groundwater, and wastewater. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), preceded by sample preparation using Solid-Phase Extraction (SPE).

Analytical Methods Overview

The determination of this compound in water samples typically involves a pre-concentration step to isolate the analyte from the complex sample matrix and to enhance detection sensitivity. This is commonly achieved through Solid-Phase Extraction (SPE). Following extraction, the analysis is performed using chromatographic techniques coupled with mass spectrometric detection for high selectivity and sensitivity.

-

Solid-Phase Extraction (SPE): This is the most common technique for the extraction and pre-concentration of this compound from water samples.[2][3][4][5] Polymeric sorbents are often used for efficient retention of the analyte.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and detection of volatile and semi-volatile organic compounds.[3][4][7] For polar analytes like this compound, a derivatization step is often employed to improve volatility and chromatographic performance.[8][9][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization.[2][11]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound in water samples.

| Analytical Method | Sample Matrix | Extraction Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Water | Liquid-Liquid Microextraction | - | 0.025 µg/L | 0.1 µg/L | 91.7 | [7] |

| GC-FID | Sediment | LLE | - | 0.2 µg/mL | 0.4 µg/mL | 76.28 - 80.52 | [3][4] |

| GC-FID | Sediment | SPE | - | 0.05 µg/mL | 0.2 µg/mL | 96.24 - 104.78 | [3][4] |

| GC-FID | River Water | SPE (Methanol eluent) | - | 0.05 µg/mL | 0.1 µg/mL | 80.98 - 118.78 | [5] |

| GC-FID | River Water | SPE (Methanol-acetonitrile eluent) | - | 0.005 µg/mL | 0.05 µg/mL | 99.20 - 106.78 | [5] |

| GC-MS | Wastewater | SPME | Derivatization (DMS) | 0.02 µg/L | - | - | [12] |

| LC-MS/MS | Water | SPE | - | As low as 0.1 pg injected | - | 39 - 45 | |

| Chemiluminescent Immunoassay | Water | - | - | 9 ng/mL | 28 ng/mL | 82 - 119 |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from water samples using SPE. The choice of sorbent and solvents may be optimized based on the specific water matrix and analytical instrumentation.

Materials:

-

Water sample (e.g., 500 mL)

-

SPE cartridges (e.g., C18 or polymeric sorbent)

-

Dichloromethane (DCM), analytical grade

-